1,2-Dihydro Betamethasone 17-Valerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dihydro Betamethasone 17-Valerate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations to treat various inflammatory skin conditions such as eczema and psoriasis. The compound is a derivative of betamethasone, modified to enhance its therapeutic efficacy and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro Betamethasone 17-Valerate typically involves the esterification of betamethasone with valeric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Quality control measures are implemented to monitor the purity and potency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dihydro Betamethasone 17-Valerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups in the compound, altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

Dermatological Applications

1,2-Dihydro Betamethasone 17-Valerate is predominantly employed in the treatment of inflammatory skin disorders such as:

- Eczema and Dermatitis : It effectively reduces symptoms like redness, swelling, and itching associated with these conditions. Clinical studies show that topical formulations can significantly alleviate symptoms within a few days of application .

- Psoriasis : The compound is often combined with vitamin D analogs for enhanced efficacy. A study demonstrated that using a combination of betamethasone valerate and calcipotriene yielded better results than either treatment alone .

- Vitiligo : Research has compared the efficacy of betamethasone valerate cream against a combination therapy with oral simvastatin. Results indicated that while both treatments were effective, the combination therapy showed superior results in repigmentation .

Pharmacokinetics and Efficacy Studies

Research on the pharmacokinetics of this compound reveals important insights into its absorption and elimination:

- Absorption Studies : A study involving the topical application of betamethasone 17-valerate showed that it achieved maximum plasma concentrations significantly lower than oral administration, indicating a localized effect with minimal systemic absorption .

- Isomerization Stability : Investigations into the stability of betamethasone 17-valerate in topical formulations highlighted the influence of emulsifiers on isomerization rates. This is crucial for maintaining drug efficacy over time .

Comparative Efficacy Studies

Several studies have been conducted to compare the effectiveness of betamethasone valerate with other treatments:

- Topical vs. Systemic Treatments : In a clinical trial involving patients with moderate to severe psoriasis, topical betamethasone valerate was found to be as effective as systemic treatments, providing significant symptom relief without the associated systemic side effects .

Case Study 1: Treatment of Eczema

A double-blind study assessed the effectiveness of betamethasone valerate ointment in patients suffering from eczema. Patients applied the ointment twice daily for four weeks, resulting in a significant reduction in the Eczema Area Severity Index (EASI) scores compared to baseline measurements.

Case Study 2: Vitiligo Management

In a randomized controlled trial involving eighty-eight participants with vitiligo, those treated with betamethasone valerate alone showed moderate improvement after twelve weeks. However, those receiving a combination treatment with simvastatin exhibited marked improvement in skin repigmentation scores .

Data Table: Summary of Key Applications

Mecanismo De Acción

1,2-Dihydro Betamethasone 17-Valerate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to its translocation into the nucleus. Once in the nucleus, the receptor complex interacts with specific DNA sequences, modulating the transcription of genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and immune activity .

Comparación Con Compuestos Similares

Similar Compounds

Betamethasone 17-Valerate: A closely related compound with similar anti-inflammatory properties but different pharmacokinetic profiles.

Betamethasone Dipropionate: Another derivative of betamethasone with enhanced potency due to the presence of two ester groups.

Hydrocortisone: A naturally occurring glucocorticoid with lower potency compared to synthetic derivatives

Uniqueness

1,2-Dihydro Betamethasone 17-Valerate is unique due to its specific structural modifications, which enhance its stability and therapeutic efficacy. The compound’s ability to penetrate the skin and exert localized effects makes it particularly valuable in dermatological applications .

Propiedades

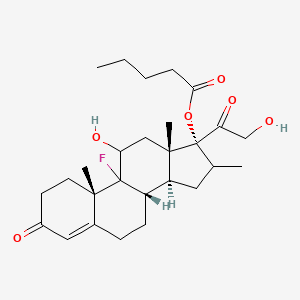

IUPAC Name |

[(8S,10S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h13,16,19-21,29,31H,5-12,14-15H2,1-4H3/t16?,19-,20-,21?,24-,25-,26?,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEYXUARKUPLOZ-GEOKMHBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(C(C[C@@H]2[C@@]1(CC(C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.